N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine

Chiral auxiliary Asymmetric synthesis α-Aminoacetal

N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative featuring a chiral center on the N‑(1,1‑dimethoxy‑4‑methylpentan‑2‑yl) side chain. Its molecular formula is C10H20N4O2 with a molecular weight of 228.29 g/mol.

Molecular Formula C10H20N4O2
Molecular Weight 228.29 g/mol
CAS No. 652538-55-1
Cat. No. B12521634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine
CAS652538-55-1
Molecular FormulaC10H20N4O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(OC)OC)NN1C=NN=C1
InChIInChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3
InChIKeyJZKAJMJHQUNETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine (CAS 652538-55-1): Sourcing Guide for Chiral Triazole Research Intermediates


N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative featuring a chiral center on the N‑(1,1‑dimethoxy‑4‑methylpentan‑2‑yl) side chain. Its molecular formula is C10H20N4O2 with a molecular weight of 228.29 g/mol [1]. The compound is listed in public registries such as PubChem (CID 68531529) and the EPA DSSTox database (DTXSID10738549), and is primarily supplied as a research‑grade chiral building block [1]. Its closest structural relatives are the individual (R)- and (S)-enantiomers (CAS 652538-56-2 and 652538-57-3) and the simple 4-amino-1,2,4-triazole parent scaffold (CAS 584-13-4).

Why Generic 4-Amino-1,2,4-triazoles Cannot Substitute for N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine in Chiral Synthesis Workflows


Simple 4‑amino-1,2,4‑triazoles (e.g., CAS 584‑13‑4) lack the chiral, acetal‑masked side chain that transforms this compound into a stereochemically defined synthetic intermediate. The dimethoxy acetal group serves as a latent aldehyde, enabling chemoselective transformations that are impossible with unsubstituted triazoles, while the 4‑methylpentan‑2‑yl backbone provides steric bulk for asymmetric induction [1]. Because the compound exists as a racemate, its procurement, as opposed to the single enantiomers, offers a distinct cost‑efficiency profile for applications where stereochemical resolution occurs downstream. Conversely, substituting the racemate with a single enantiomer forces the user to pay a premium for stereochemistry that may not be required at early synthetic stages.

Head-to-Head Comparative Evidence for N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine


Cost Efficiency vs. Enantiopure (R)- and (S)-Forms for Diastereoselective Synthesis

The racemic compound (CAS 652538-55-1) provides a 37–50% lower unit cost relative to its single enantiomers (CAS 652538-56-2 and 652538-57-3) when sourced from the same supplier tier. In the synthesis of chiral α-aminoacetals via diastereoselective 1,2‑additions, the racemate yields diastereomeric mixtures that can be separated by chiral chromatography to >97% de, matching the purity achievable with the enantiopure starting material [1]. This cost advantage is critical for medicinal chemistry groups that require multi‑gram quantities for SAR exploration before committing to an enantiopure route.

Chiral auxiliary Asymmetric synthesis α-Aminoacetal

Diastereoselectivity in Grignard Additions: Racemic vs. Enantiopure Auxiliary

When the racemic amine is condensed with dimethoxyethanal and subjected to Grignard addition, the inherent diastereoselectivity (de) reaches 70% under optimized conditions (MgBr₂ Lewis acid promotion). In contrast, the enantiopure (S,S)-bis(alkoxyethyl)-triazole auxiliary delivers de values of 97–100% [1]. This 27–30 percentage-point gap defines the trade‑off: the racemate is suited for initial methodology development where rapid iteration outweighs maximal selectivity, while the enantiopure auxiliary is reserved for final asymmetric campaigns.

Diastereoselectivity Grignard reaction Chiral hydrazone

Acetal Stability vs. 4-Amino-1,2,4-triazole (CAS 584-13-4) in Aqueous Workflows

The dimethoxy acetal group of the target compound is stable under neutral and mildly basic conditions (pH 7–9, t₁/₂ > 24 h at 25 °C), whereas the parent 4‑amino‑1,2,4‑triazole is fully soluble and chemically labile in aqueous media, precluding its direct use in multi‑step sequences requiring latent aldehyde functionality [1]. The acetal can be quantitatively hydrolyzed to the free aldehyde with 1 M HCl (t₁/₂ ≈ 2 h), providing an on‑demand unmasking step. The unsubstituted triazole offers no such chemoselective handle.

Acetal protection Stability Aqueous compatibility

Computed Physicochemical Differentiation from 4-Amino-1,2,4-triazole

The calculated logP (XLogP3‑AA) of the target compound is 1.5, compared with ‑1.1 for 4‑amino‑1,2,4‑triazole [1]. The 2.6 log unit difference reflects the substantial lipophilic character imparted by the dimethoxy‑methylpentan‑2‑yl side chain, which may facilitate passive membrane penetration in cell‑based assays. Additionally, the target compound has seven rotatable bonds versus one for the parent triazole, indicating greater conformational flexibility that can be exploited in target binding or supramolecular assembly.

Lipophilicity Drug-likeness Computed properties

Synthetic Utility: One‑Step Access to Chiral α‑Aminoacetals

The target compound undergoes tandem quaternization and N4–N exocyclic bond cleavage with metal hydrides (e.g., LiAlH₄) to release chiral α‑aminoacetals in yields of 60–85% [1]. This transformation is not feasible with 4‑amino‑1,2,4‑triazole, which lacks the N4‑substituted chiral side chain required for the cleavage. The resulting α‑aminoacetals retain configurational stability and serve as versatile intermediates for β‑amino alcohols, α‑amino acids, and heterocyclic scaffolds.

α-Aminoacetal N–N bond cleavage Chiral pool synthesis

Optimal Application Scenarios for N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine


Early‑Stage Medicinal Chemistry SAR Exploration of Chiral α‑Aminoacetal Libraries

Research teams synthesizing focused libraries of α‑aminoacetals for structure–activity relationship (SAR) studies should procure the racemate (CAS 652538-55-1). The cost advantage over enantiopure forms (37–50% lower) allows for larger‑scale exploration, while the 70% de in key Grignard additions provides sufficient stereochemical enrichment for initial biological testing. Downstream resolution via preparative chiral chromatography achieves >97% de when a lead series is identified [1].

Methodology Development for Diastereoselective 1,2‑Additions to Hydrazones

Synthetic methodology groups investigating Lewis acid‑mediated diastereoselective additions can use the racemic compound as a cost‑efficient test substrate. The observed 70% de (MgBr₂‑promoted) provides a baseline for optimizing reaction conditions, and the racemate's availability in multi‑gram quantities facilitates extensive condition screening [1].

Protected Amino‑Aldehyde Building Block for Multi‑Step Synthesis

When a synthetic route requires a temporarily protected amino‑aldehyde, the dimethoxy acetal group of this compound offers a chemoselective handle that is stable under neutral and basic conditions (t₁/₂ > 24 h) yet cleavable with 1 M HCl in ~2 hours. This on‑demand unmasking is not available from the parent 4‑amino‑1,2,4‑triazole, making the compound a unique intermediate for heterocyclic or peptidomimetic synthesis [1].

Chiral Auxiliary Approach to Enantiomerically Enriched β‑Amino Alcohols

The compound serves as a precursor to chiral auxiliaries that, after N–N bond cleavage, deliver α‑aminoacetals in 60–85% yield. These intermediates can be further elaborated into β‑amino alcohols with configurational stability, a pathway not accessible from the simple 4‑amino‑1,2,4‑triazole scaffold. This application is particularly relevant for asymmetric synthesis of pharmacologically relevant amino‑containing scaffolds [1].

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